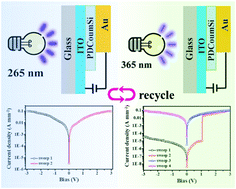A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
Journal of Materials Chemistry C Pub Date: 2020-05-11 DOI: 10.1039/D0TC01262A
Abstract
Organic polymer semiconductor based resistive-type memory devices exhibiting a series of excellent performance have attracted increasing attention. However, most of the polymer-based memory devices would not be reused and thus plenty of electronic waste has been produced inevitably. To develop recyclable memory materials, a photocontrollable coumarin based polysiloxane material, polycoumarinsiloxane, was synthesised by the Heck cross-coupling reaction. Polycoumarinsiloxanes can form a crosslinking net (PDCoumSi) under the irradiation of UV at λ ∼ 365 nm, which can transform into a linear polymer (PCoumSi) again under the irradiation of UV at λ ∼ 265 nm. According to J–V chracteristics, PCoumSi does not display bistable electrical behaviour, because of which it cannot store data and be used as a memory device, but PDCoumSi shows a distinct write-once-read-many times memory (WORM) behaviour with a high switching current ratio of 1.0–5.0 × 103 and a low threshold voltage of 0.8–1.2 V. Moreover, the memory has no significant degradation for at least 4000 s when a constant voltage is applied at ON and OFF states. Furthermore, by irradiating the ON state of PDCoumSi memory under UV at λ ∼ 265 nm to photocleave into PCoumSi and then photocrosslink under UV at λ ∼ 365 nm to obtain PDCoumSi again, we can renew the PDCoumSi WORM memory. Moreover, after 10 cycles, the ON/OFF current ratio and turn on voltage have no significant change, indicating the good photo-recyclability. This work paves a new way for designing photo-recyclable polymer materials for resistive-type memory devices.


Recommended Literature
- [1] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [2] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [3] Contents list
- [4] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [5] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [6] Contents list
- [7] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack
- [8] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [9] Continuous process technology: a tool for sustainable production
- [10] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†










